

# A Comparative Guide to the Reference Spectra of Methyl 2-hydroxy-5-methoxybenzoate

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## Compound of Interest

Compound Name: *Methyl 2-hydroxy-5-methoxybenzoate*

Cat. No.: *B1350969*

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the precise identification and characterization of chemical compounds are paramount. This guide offers an in-depth analysis of the reference spectra for **Methyl 2-hydroxy-5-methoxybenzoate** (CAS No: 2905-82-0), a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in materials science. By presenting a comparative overview of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, this document serves as a crucial resource for researchers, ensuring accuracy and reproducibility in their scientific endeavors.

## The Molecular Fingerprint: Unveiling the Structure

**Methyl 2-hydroxy-5-methoxybenzoate**, with the molecular formula  $C_9H_{10}O_4$ , possesses a unique arrangement of functional groups that give rise to characteristic spectral signatures.<sup>[1]</sup><sup>[2]</sup> Understanding these signatures is fundamental to confirming the identity and purity of the compound. This guide will dissect the information encoded within each major spectroscopic technique, providing a holistic view of the molecule's analytical profile.

## Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry provides insights into the molecular weight and fragmentation pattern of a compound. For **Methyl 2-hydroxy-5-methoxybenzoate**, the electron ionization (EI) mass spectrum is a critical tool for confirming its molecular mass and elucidating its structure through the analysis of its fragments.

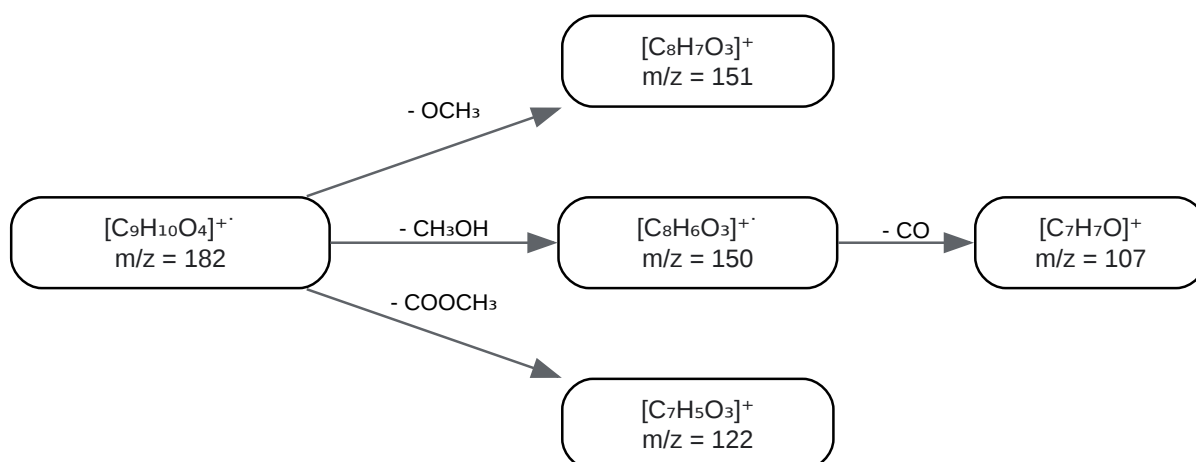
#### Key Spectral Features:

The mass spectrum of **Methyl 2-hydroxy-5-methoxybenzoate** is characterized by a molecular ion peak ( $[M]^+$ ) and several key fragment ions.

m/z (mass-to-charge ratio)	Ion Structure	Interpretation
182	$[C_9H_{10}O_4]^+$	Molecular Ion Peak, confirming the molecular weight of the compound. <a href="#">[1]</a> <a href="#">[2]</a>
151	$[M - OCH_3]^+$	Loss of the methoxy group from the ester.
150	$[M - CH_3OH]^+$	Loss of methanol, a common fragmentation pathway for methyl esters.
122	$[M - COOCH_3]^+$	Loss of the entire methyl ester group.
107	$[C_7H_7O]^+$	A significant fragment resulting from further rearrangement.

#### Fragmentation Pathway Analysis:

The fragmentation pattern is a logical cascade of bond cleavages dictated by the stability of the resulting ions. The initial ionization produces the molecular ion, which then undergoes characteristic losses of the ester and methoxy functionalities.



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Caption: Fragmentation pathway of **Methyl 2-hydroxy-5-methoxybenzoate** in EI-MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide invaluable information about the chemical environment of each atom.

### $^1\text{H}$ NMR Spectrum: The Proton's Perspective

The  $^1\text{H}$  NMR spectrum of **Methyl 2-hydroxy-5-methoxybenzoate** reveals distinct signals for each type of proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values are all crucial for a complete assignment.

$^1\text{H}$  NMR Spectral Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Ar-OH (Phenolic hydroxyl)
~7.3	Doublet	1H	Ar-H
~7.0	Doublet of doublets	1H	Ar-H
~6.9	Doublet	1H	Ar-H
3.90	Singlet	3H	O-CH <sub>3</sub> (Ester)
3.75	Singlet	3H	O-CH <sub>3</sub> (Methoxy)

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- The downfield singlet at approximately 10.5 ppm is characteristic of a phenolic hydroxyl proton, its chemical shift influenced by hydrogen bonding.
- The aromatic region (6.9-7.3 ppm) displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The coupling between adjacent protons leads to the observed doublets and doublet of doublets.
- The two sharp singlets at 3.90 and 3.75 ppm correspond to the methyl protons of the ester and methoxy groups, respectively. Their distinct chemical shifts are due to the different electronic environments of the ester and ether linkages.

## $^{13}\text{C}$ NMR Spectrum: Mapping the Carbon Skeleton

The  $^{13}\text{C}$  NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

$^{13}\text{C}$  NMR Spectral Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~170	C=O (Ester carbonyl)
~155	Ar-C-O
~148	Ar-C-O
~123	Ar-C-H
~118	Ar-C-H
~115	Ar-C
~112	Ar-C-H
55.8	O-CH <sub>3</sub> (Methoxy)
52.2	O-CH <sub>3</sub> (Ester)

Interpretation of the <sup>13</sup>C NMR Spectrum:

- The signal at ~170 ppm is indicative of the ester carbonyl carbon.
- The peaks in the aromatic region (~112-155 ppm) correspond to the six carbons of the benzene ring. The carbons attached to oxygen atoms are shifted further downfield.
- The two upfield signals at 55.8 and 52.2 ppm are assigned to the methoxy and ester methyl carbons, respectively.

## Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Key IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200-3600 (broad)	O-H stretch	Phenolic hydroxyl
3000-3100	C-H stretch	Aromatic
2850-2960	C-H stretch	Aliphatic (methyl)
~1700	C=O stretch	Ester carbonyl
1500-1600	C=C stretch	Aromatic ring
1200-1300	C-O stretch	Ester and Ether

#### Interpretation of the IR Spectrum:

- A broad absorption band in the 3200-3600 cm<sup>-1</sup> region is a clear indication of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to hydrogen bonding.
- The strong, sharp peak around 1700 cm<sup>-1</sup> is characteristic of the C=O stretching of the ester functional group.
- Absorptions in the 1500-1600 cm<sup>-1</sup> range are typical for the carbon-carbon double bond stretching vibrations within the aromatic ring.
- The presence of C-O stretching bands in the 1200-1300 cm<sup>-1</sup> region further confirms the presence of the ester and methoxy groups.

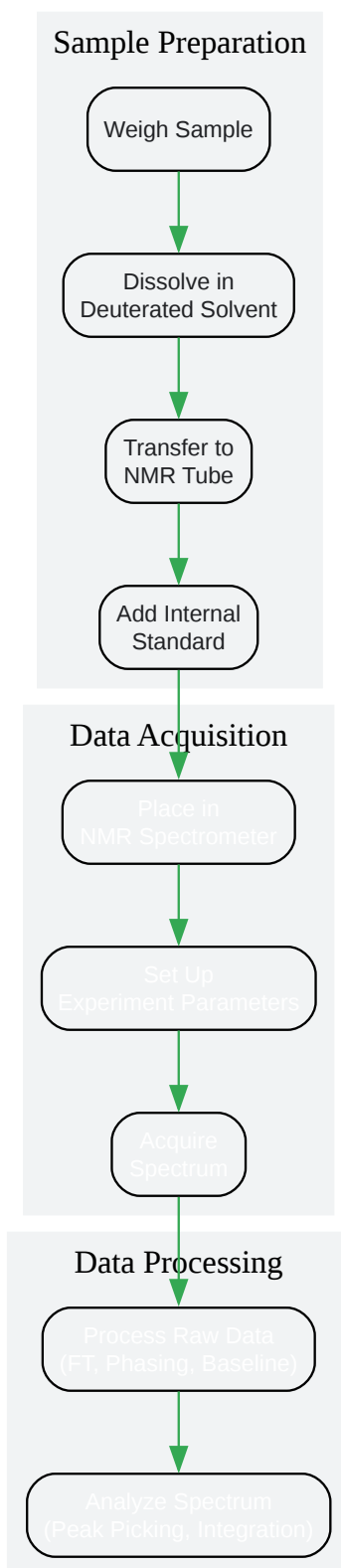
## Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential.

### NMR Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **Methyl 2-hydroxy-5-methoxybenzoate**.
- **Solvent Selection:** Choose a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chloroform-d is a common choice for this compound.

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.



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Caption: A typical workflow for NMR analysis.



## GC-MS Sample Preparation

- **Sample Dilution:** Prepare a dilute solution of **Methyl 2-hydroxy-5-methoxybenzoate** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- **Vial Transfer:** Transfer the solution to a 2 mL autosampler vial.
- **Injection:** The sample is then ready for injection into the gas chromatograph.

## FTIR Sample Preparation (Liquid Film)

- **Crystal Preparation:** Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- **Sample Application:** Place a single drop of neat **Methyl 2-hydroxy-5-methoxybenzoate** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the spectrum. The liquid can be easily wiped off the crystal after analysis.

## Conclusion

The combination of Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of **Methyl 2-hydroxy-5-methoxybenzoate**. Each technique offers a unique and complementary piece of the structural puzzle. This guide, by presenting a detailed analysis of the reference spectra and standardized protocols, aims to empower researchers to confidently identify and utilize this important chemical compound in their work. The provided data and interpretations serve as a reliable benchmark, fostering scientific rigor and accelerating progress in drug discovery and development.

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## References

- 1. Methyl 2-hydroxy-5-methoxybenzoate | C<sub>9</sub>H<sub>10</sub>O<sub>4</sub> | CID 4072341 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [A Comparative Guide to the Reference Spectra of Methyl 2-hydroxy-5-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1350969#methyl-2-hydroxy-5-methoxybenzoate-reference-spectra]

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